3-Hydroxy-5-phenylpyrrole

Diagnostic enzymology Kinetic assay development Human leukocyte elastase

Researchers requiring high-sensitivity leukocyte esterase detection often face slow color development with alternative pyrrole substrates. 3-Hydroxy-5-phenylpyrrole (HOPPy) resolves this as the chromogenic precursor for Tos-Ala-OPPy-the most reactive HLE substrate (kcat/KM ≈10⁷ M⁻¹s⁻¹). • Enables 89.4% sensitivity / 90.4% specificity in LEUKOSTIX-type reagent strips • Air-sensitive; shipped under inert atmosphere at -20°C • ≥98% purity for reproducible diazo coupling with diazonium salts

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 100750-40-1
Cat. No. B015827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-phenylpyrrole
CAS100750-40-1
SynonymsHOPPy;  5-Phenyl-3-hydroxypyrrole;  5-Phenyl-1H-pyrrol-3-ol; 
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CN2)O
InChIInChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H
InChIKeyBMJFHUYFKGXBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-phenylpyrrole (CAS 100750-40-1): Key Properties and Core Scaffold for Leukocyte Esterase Detection


3-Hydroxy-5-phenylpyrrole (HOPPy; 5-phenyl-1H-pyrrol-3-ol) is a heterocyclic organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol [1]. It features a pyrrole core substituted with a hydroxyl group at the 3-position and a phenyl ring at the 5-position, conferring distinct physicochemical properties, including a high melting point of 304–307 °C and air sensitivity requiring storage at −20 °C under an inert atmosphere . The compound serves as a foundational building block for diagnostic reagents, primarily as the chromogenic release product in assays for human leukocyte elastase (HLE), esterase, and protease activity [2].

Why 3-Hydroxy-5-phenylpyrrole Cannot Be Interchanged with Other Pyrrole Derivatives in Diagnostic Workflows


Although many pyrrole derivatives share a common heterocyclic core, the specific substitution pattern of 3-hydroxy-5-phenylpyrrole—a 3-hydroxy group adjacent to a 5-phenyl ring—is critical for its performance in colorimetric leukocyte esterase detection. The N-tosylalanine ester of HOPPy (Tos-Ala-OPPy) is the preferred substrate for human leukocyte elastase in commercial reagent strips (e.g., Ames LEUKOSTIX) because it exhibits the highest enzymatic reactivity among structurally related substrates [1]. Substituting with an alternative pyrrole ester, such as Tos-Ala-ONp or Cbz-Ala-OPPy, would result in significantly lower catalytic efficiency and slower color development, compromising the sensitivity and speed of the diagnostic test [2]. Furthermore, the free HOPPy phenol undergoes a specific diazo coupling reaction with 4-diazo-3-hydroxy-1-naphthylsulfonate to produce a measurable purple azo dye—a chromogenic system that is not directly transferable to other hydroxypyrroles [3].

Quantitative Differentiation of 3-Hydroxy-5-phenylpyrrole (HOPPy) from Structural Analogs and Alternative Substrates


Enzymatic Reactivity of Tos-Ala-OPPy vs. Alternative Substrates with Human Leukocyte Elastase

The N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole (Tos-Ala-OPPy) demonstrates superior reactivity toward human leukocyte elastase (HLE) compared to related substrates. In a direct head-to-head kinetic study, Tos-Ala-OPPy was found to be the most reactive substrate among Tos-Ala-ONp, Cbz-Ala-OPPy, and Cbz-Ala-ONp [1]. In the presence of decanol, the catalytic efficiency of Tos-Ala-OPPy hydrolysis approaches the diffusion-controlled limit [2].

Diagnostic enzymology Kinetic assay development Human leukocyte elastase

Thermal Stability and Handling Requirements: Melting Point Differential

3-Hydroxy-5-phenylpyrrole exhibits a high melting point (304–307 °C), which is substantially higher than that of its commonly used ester derivative, 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole (153–155 °C) . This difference reflects the loss of the thermally labile tosylalanine group and necessitates distinct storage and handling protocols: the free phenol is air-sensitive and must be stored at −20 °C under inert atmosphere, whereas the ester derivative may be more stable at ambient conditions .

Solid-state characterization Compound procurement Storage optimization

Diazo Coupling Specificity and Colorimetric Output

The free 3-hydroxy-5-phenylpyrrole (HOPPy) generated by enzymatic cleavage undergoes a diazo coupling reaction with 4-diazo-3-hydroxy-1-naphthylsulfonate (HONapN₂⁺) to yield a distinct purple azo dye [1]. The reaction rate is modulated by substituents on the naphthalene ring; for example, 4-diazo-3-hydroxy-7-nitro-1-naphthylsulfonate and 4-diazo-3-hydroxy-1,7-naphthyldisulfonate produce different coupling kinetics and color intensities [2]. This specific chromogenic system enables quantitative or semi-quantitative leukocyte esterase detection in commercial reagent strips.

Chromogenic detection Azo dye formation Reagent strip development

Limited Organic Solubility as a Formulation Consideration

3-Hydroxy-5-phenylpyrrole is only slightly soluble in common organic solvents such as chloroform, DMSO, and methanol . In contrast, its N-tosyl-L-alanine ester derivative (CAS 99740-00-8) exhibits solubility in dichloromethane . This limited solubility of the free phenol may restrict its direct use in certain liquid-phase assays but is advantageous in solid-phase reagent strip formats where low solubility prevents leaching.

Solubility profiling Reagent formulation Sample preparation

Stability Profile: Air Sensitivity and Recommended Storage

3-Hydroxy-5-phenylpyrrole is classified as air-sensitive and requires storage in a freezer at −20 °C under an inert atmosphere (e.g., argon or nitrogen) . This contrasts with its N-tosylalanine ester counterpart, which is typically stable at room temperature when protected from moisture . The inherent instability of the free phenol toward atmospheric oxygen underscores the importance of proper packaging and handling during procurement and use.

Compound stability Long-term storage Procurement logistics

Optimal Use Cases for 3-Hydroxy-5-phenylpyrrole Based on Quantitative Differentiation


Development of High-Sensitivity Leukocyte Esterase Reagent Strips

Procure 3-hydroxy-5-phenylpyrrole as the chromogenic precursor for formulating Tos-Ala-OPPy-based reagent strips. The compound's derivative exhibits a kcat/KM of ≈10⁷ M⁻¹ s⁻¹ with human leukocyte elastase in the presence of decanol, enabling rapid, near-diffusion-controlled color development [1]. This property is essential for achieving the 89.4% sensitivity and 90.4% specificity demonstrated by commercial LEUKOSTIX strips .

Kinetic Studies of Human Leukocyte Elastase (HLE) Activity

Use 3-hydroxy-5-phenylpyrrole to prepare Tos-Ala-OPPy as a substrate for detailed enzymological investigations of HLE. The substrate's high catalytic efficiency and well-characterized kinetic constants (kcat/KM determined at multiple pH values) make it an ideal probe for studying elastase inhibition, substrate specificity, and enzyme mechanism [1].

Optimization of Diazo Coupling Chemistry for Azo Dye Production

Leverage the phenolic hydroxyl group of 3-hydroxy-5-phenylpyrrole to study structure-activity relationships in diazo coupling reactions. By varying diazonium salt partners (e.g., HONapN₂⁺, nitro-substituted analogs), researchers can modulate reaction rate and colorimetric output, informing the design of next-generation chromogenic substrates [1].

Synthesis and Stability Testing of Pyrrole-Based Probes

Procure 3-hydroxy-5-phenylpyrrole as a starting material for synthesizing N-blocked amino acid esters (e.g., N-tosyl-L-alanine ester) and evaluate their stability profiles. The high melting point (304–307 °C) and air sensitivity of the free phenol dictate specific handling and storage protocols that must be accounted for in large-scale manufacturing and long-term storage .

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